molecular formula C23H29N3O2S B2762239 N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955529-05-2

N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2762239
CAS No.: 955529-05-2
M. Wt: 411.56
InChI Key: IQKHTNVTKOTQEO-UHFFFAOYSA-N
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Description

N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic compound featuring both aromatic and heterocyclic structures. Its unique molecular framework and functional groups render it a topic of interest for multiple scientific disciplines, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : The synthesis typically begins with 3-(methylthio)aniline and 1-propyl-1,2,3,4-tetrahydroquinoline as starting materials.

  • Coupling Reaction: : These two compounds undergo a coupling reaction facilitated by oxalyl chloride to form the oxalamide linkage.

  • Catalysts and Solvents: : Reactions are generally carried out in the presence of a catalyst like triethylamine in an aprotic solvent such as dichloromethane.

  • Purification: : The product is purified via recrystallization or column chromatography to achieve high purity.

Industrial Production Methods:

  • Large-scale Synthesis: : Similar to lab-scale synthesis but with adjustments in reagent quantities and reaction vessels to handle larger volumes.

  • Automation: : Employing automated reactors and purification systems to enhance yield and consistency.

  • Quality Control: : Stringent quality checks ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Undergoes oxidation reactions typically using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Can be reduced using reducing agents such as lithium aluminium hydride.

  • Substitution: : Aromatic substitution reactions facilitated by electrophiles or nucleophiles.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, chromium trioxide; carried out under acidic conditions.

  • Reduction: : Lithium aluminium hydride, hydrogen gas with palladium catalyst.

  • Substitution: : Halogens for electrophilic substitutions, Grignard reagents for nucleophilic substitutions.

Major Products:

  • Oxidation: : Carboxylic acids or ketones.

  • Reduction: : Amines or alcohols.

  • Substitution: : Halogenated derivatives or organometallic compounds.

Scientific Research Applications

N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has extensive applications in:

  • Chemistry: : As an intermediate for synthesizing more complex molecules.

  • Biology: : Potential use in studying protein-ligand interactions due to its ability to interact with various biomolecules.

  • Medicine: : Investigation as a potential therapeutic agent, particularly in oncology and neurology due to its structural complexity and bioactivity.

  • Industry: : Used in the development of advanced materials, including polymers and coatings due to its unique structural properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets. Its aromatic and heterocyclic components enable it to form stable complexes with enzymes and receptors, modulating their activity. The oxalamide linkage plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

  • N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea

  • N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate

Uniqueness: : The oxalamide linkage in N1-(3-(methylthio)phenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide provides a unique structural feature that can significantly influence its chemical reactivity and biological activity, distinguishing it from its counterparts.

Properties

IUPAC Name

N'-(3-methylsulfanylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-3-13-26-14-5-6-18-15-17(9-10-21(18)26)11-12-24-22(27)23(28)25-19-7-4-8-20(16-19)29-2/h4,7-10,15-16H,3,5-6,11-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKHTNVTKOTQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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